molecular formula C19H20N4O2 B2403975 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034547-60-7

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2403975
CAS RN: 2034547-60-7
M. Wt: 336.395
InChI Key: CJDUXAZGGYCJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as PTIO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including its ability to act as a nitric oxide scavenger and its potential use as a tool for studying the physiological effects of nitric oxide.

Mechanism of Action

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. This reaction effectively removes nitric oxide from the body, preventing its excessive accumulation and potential tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to scavenge nitric oxide, this compound has been shown to inhibit the production of superoxide, a reactive oxygen species that can lead to tissue damage. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potentially useful tool for studying the role of nitric oxide in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide in lab experiments is its ability to effectively scavenge nitric oxide, making it a useful tool for studying the physiological effects of nitric oxide. Additionally, this compound is relatively stable and can be easily synthesized in the lab. However, one limitation of using this compound is that it may not be effective in all experimental conditions, as the scavenging of nitric oxide may be influenced by a variety of factors such as pH and temperature.

Future Directions

There are a variety of potential future directions for research involving N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide. One potential area of research is the development of new this compound derivatives with improved nitric oxide scavenging properties. Additionally, this compound could be used in combination with other compounds to study the complex interactions between nitric oxide and other signaling molecules in the body. Finally, this compound could be used in clinical studies to investigate the potential therapeutic benefits of nitric oxide scavenging in a variety of disease states.

Synthesis Methods

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-(o-tolyloxy)acetic acid with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of this compound as a white crystalline solid with a melting point of approximately 160-162°C.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide has been used extensively in scientific research for its ability to scavenge nitric oxide. Nitric oxide is a key signaling molecule in the body that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive nitric oxide production can lead to tissue damage and inflammation. This compound has been shown to effectively scavenge nitric oxide, making it a useful tool for studying the physiological effects of nitric oxide.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15-7-5-6-10-18(15)25-14-19(24)22-17(13-23-20-11-12-21-23)16-8-3-2-4-9-16/h2-12,17H,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDUXAZGGYCJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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